N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring substituted with dimethyl groups and an oxolane ring attached to an acetamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-5-9(2)14-12(13-8)15-11(16)6-10-3-4-17-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYOHVLQZRNBIU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2CCOC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)C[C@H]2CCOC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction involving an appropriate oxolane derivative and a suitable leaving group.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Functionalized oxolane derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving pyrimidine and oxolane derivatives.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring may engage in hydrogen bonding or π-π interactions, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-methylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-tetrahydrofuran-3-yl]acetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]propionamide
Comparison: N-(4,6-dimethylpyrimidin-2-yl)-2-[(3R)-oxolan-3-yl]acetamide is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
